Cas no 96806-34-7 (1-Nitroso-1-(2-Hydroxyethyl)-3-(2-chloroethyl)urea)

1-Nitroso-1-(2-Hydroxyethyl)-3-(2-chloroethyl)urea 化学的及び物理的性質
名前と識別子
-
- Urea,N'-(2-chloroethyl)-N-(2-hydroxyethyl)-N-nitroso-
- 1-nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea
- 3-(2-chloroethyl)-1-(2-hydroxyethyl)-1-nitrosourea
- 1-Nitroso-1-hydroxyethyl-3-chloroethylurea
- Urea, N'-(2-chloroethyl)-N-(2-hydroxyethyl)-N-nitroso-
- AKOS006277638
- CCRIS 4243
- 0U3704S2KM
- 1-(2-hydroxyethyl) chloroethylnitrosourea
- Chnu-I
- SCHEMBL20906025
- NITROSO-1-HYDROXYETHYL-3-CHLOROETHYLUREA, 1-
- N'-(2-Chloroethyl)-N-(2-hydroxyethyl)-N-nitrosourea
- 96806-34-7
- UNII-0U3704S2KM
- DTXSID5020994
- 1-Nitroso-1-(2-Hydroxyethyl)-3-(2-chloroethyl)urea
-
- インチ: InChI=1S/C5H10ClN3O3/c6-1-2-7-5(11)9(8-12)3-4-10/h10H,1-4H2,(H,7,11)
- InChIKey: ZUXJWNFAYDAZJB-UHFFFAOYSA-N
- ほほえんだ: C(CCl)NC(=O)N(CCO)N=O
計算された属性
- せいみつぶんしりょう: 195.041
- どういたいしつりょう: 195.041
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82Ų
- 疎水性パラメータ計算基準値(XlogP): _0.1
じっけんとくせい
- 密度みつど: 1.7238 (rough estimate)
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- 屈折率: 1.5810 (estimate)
1-Nitroso-1-(2-Hydroxyethyl)-3-(2-chloroethyl)urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N527963-10mg |
1-Nitroso-1-(2-Hydroxyethyl)-3-(2-chloroethyl)urea |
96806-34-7 | 10mg |
$494.00 | 2023-05-17 | ||
TRC | N527963-5mg |
1-Nitroso-1-(2-Hydroxyethyl)-3-(2-chloroethyl)urea |
96806-34-7 | 5mg |
$ 265.00 | 2023-09-06 | ||
TRC | N527963-25mg |
1-Nitroso-1-(2-Hydroxyethyl)-3-(2-chloroethyl)urea |
96806-34-7 | 25mg |
$ 936.00 | 2023-09-06 | ||
TRC | N527963-50mg |
1-Nitroso-1-(2-Hydroxyethyl)-3-(2-chloroethyl)urea |
96806-34-7 | 50mg |
$ 2078.00 | 2023-09-06 |
1-Nitroso-1-(2-Hydroxyethyl)-3-(2-chloroethyl)urea 関連文献
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
1-Nitroso-1-(2-Hydroxyethyl)-3-(2-chloroethyl)ureaに関する追加情報
1-Nitroso-1-(2-Hydroxyethyl)-3-(2-chloroethyl)urea (CAS No. 96806-34-7)
The compound 1-Nitroso-1-(2-Hydroxyethyl)-3-(2-chloroethyl)urea (CAS No. 96806-34-7) is a highly specialized organic compound with a unique structure that combines nitroso, hydroxyethyl, and chloroethyl groups attached to a urea backbone. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The CAS No. 96806-34-7 identifier ensures that this compound is uniquely cataloged and referenced in scientific literature and regulatory databases.
The molecular structure of 1-Nitroso-1-(2-Hydroxyethyl)-3-(2-chloroethyl)urea is characterized by the presence of a nitroso group (-N=O), which imparts specific reactivity and stability properties to the molecule. The hydroxyethyl group (-CH₂CH₂OH) introduces hydrophilic characteristics, while the chloroethyl group (-CH₂CH₂Cl) adds both electronic and steric effects to the compound. These functional groups collectively influence the compound's solubility, reactivity, and bioavailability, making it a versatile building block for various chemical transformations.
Recent studies have explored the synthesis of 1-Nitroso-1-(2-Hydroxyethyl)-3-(2-chloroethyl)urea through innovative methodologies, including microwave-assisted synthesis and catalytic processes. These advancements have not only improved the yield and purity of the compound but also opened new avenues for its application in drug discovery. For instance, researchers have investigated its potential as an intermediate in the development of novel anti-inflammatory agents and anticancer drugs.
In terms of pharmacological activity, 1-Nitroso-1-(2-Hydroxyethyl)-3-(2-chloroethyl)urea has shown promising results in preclinical studies. Its ability to modulate key cellular pathways, such as those involved in inflammation and oxidative stress, suggests its potential as a therapeutic agent. Furthermore, its unique chemical structure allows for further functionalization, enabling the creation of derivatives with enhanced bioactivity and selectivity.
The environmental impact of 1-Nitroso-1-(2-Hydroxyethyl)-3-(2-chloroethyl)urea has also been a subject of recent research. Studies have focused on its biodegradation patterns and toxicity profiles to ensure that its use in industrial and medical applications does not pose significant risks to ecosystems or human health. These findings are crucial for regulatory compliance and sustainable chemical practices.
Looking ahead, the development of efficient synthesis routes for 1-Nitroso-1-(2-Hydroxyethyl)-3-(2-chloroethyl)urea remains a priority for researchers. The integration of green chemistry principles into its production processes could significantly reduce waste and energy consumption, aligning with global efforts to promote sustainability in the chemical industry.
In conclusion, 1-Nitroso-1-(2-Hydroxyethyl)-3-(2-chloroethyl)urea (CAS No. 96806-34-7) is a multifaceted compound with immense potential across diverse scientific domains. Its unique chemical properties, coupled with ongoing advancements in synthesis and application research, position it as a key player in future innovations within the chemical sciences.
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